molecular formula C20H26N2O4S2 B2545559 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 951573-23-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2545559
CAS No.: 951573-23-2
M. Wt: 422.56
InChI Key: FSIOUTDSPQHHDX-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydroquinoline core with ethanesulfonyl and trimethylbenzene sulfonamide groups, making it an interesting subject for research and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Many drugs that contain the sulfonamide group work by inhibiting bacterial synthesis of folic acid, which is necessary for growth and reproduction .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many sulfonamides are used as drugs and are generally safe for human consumption, but they can cause allergic reactions in some individuals .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, sulfonamides have been extensively studied for their antibacterial properties, and future research may focus on developing new sulfonamide-based drugs with improved efficacy and fewer side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the ethanesulfonyl group is introduced via a sulfonylation reaction, where ethanesulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine. Finally, the trimethylbenzene sulfonamide group is added through a sulfonamide formation reaction, where the sulfonyl chloride derivative reacts with the amine group on the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity starting materials, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

These compounds share a similar tetrahydroquinoline core but differ in the substituents attached to the benzene ring. The unique combination of ethanesulfonyl and trimethylbenzene sulfonamide groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-8-9-18(13-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIOUTDSPQHHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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